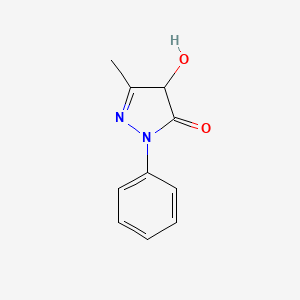
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Overview
Description
“4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one” is a ring assembly and a member of pyrazoles . It is formed during oxidative deamination of aminopyrine and is a metabolite of antipyrine .
Synthesis Analysis
The synthesis of 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The products were obtained in high to excellent yield, and pure products were isolated by simple filtration .Molecular Structure Analysis
The molecular structure of “4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one” is characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The chemical reactions involving “4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one” include the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-chlorobenzaldehyde tested in the presence of different amounts of BPHCSF at a range of 60–75 °C under solvent-free conditions .Scientific Research Applications
Antibacterial and Antifungal Activity
NSC4751 has demonstrated promising antibacterial and antifungal properties. Researchers have investigated its efficacy against various pathogens, including Candida albicans . The compound’s ability to inhibit microbial growth makes it a potential candidate for developing novel antimicrobial agents.
Antioxidant Properties
NSC4751 exhibits antioxidant activity, which is essential for combating oxidative stress. Its structure resembles that of natural antioxidants, making it a potential candidate for preventing cellular damage caused by free radicals . Further research is needed to explore its full antioxidant capacity.
Cell Cycle Regulation
Studies have shown that NSC4751 affects the cell cycle, particularly in Candida albicans. It arrests the cell cycle at the S and G2/M phases, suggesting its potential as an anti-infective agent . Understanding these mechanisms could lead to innovative therapeutic strategies.
Chemical Synthesis and Medicinal Chemistry
NSC4751 serves as a valuable building block in chemical synthesis. Researchers have explored its derivatives for drug development. For instance, modifications of its structure have led to compounds with improved pharmacological profiles . Medicinal chemists continue to investigate its potential applications.
High-Performance Computing Applications
While not directly related to biological effects, NSC4751 has been used in computational simulations and modeling. High-performance computing applications often integrate diverse compounds, including NSC4751, to enhance algorithms and software development . These simulations aid in drug discovery and optimization.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its various biological activities .
Biochemical Pathways
Similar compounds have been found to scavenge free radicals, indicating potential antioxidant activity .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .
properties
IUPAC Name |
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,9,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAWIRBNNNSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one | |
CAS RN |
5393-61-3 | |
| Record name | NSC4751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




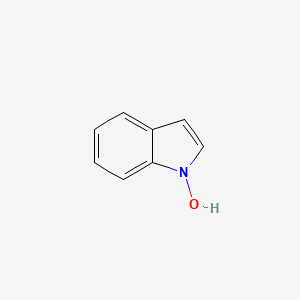
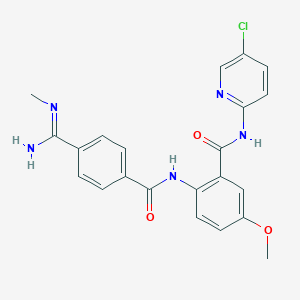

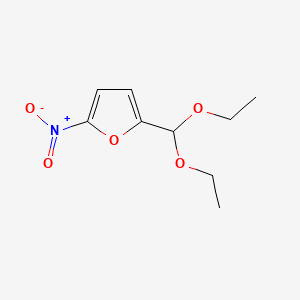

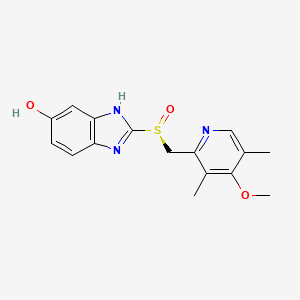
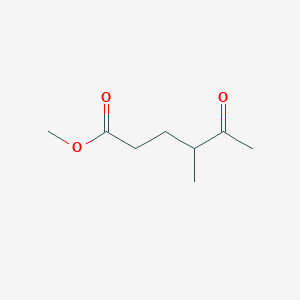
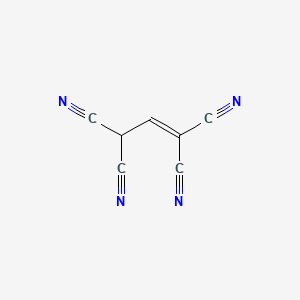

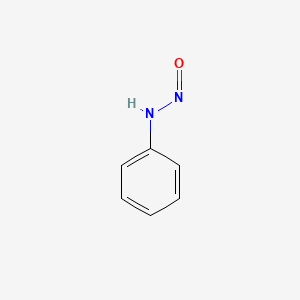
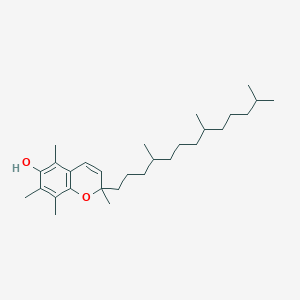
![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)
